Cas no 91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene)

1-bromo-2-(2-methylprop-1-en-1-yl)benzene structure
91388-25-9 structure
Produktname:1-bromo-2-(2-methylprop-1-en-1-yl)benzene
CAS-Nr.:91388-25-9
MF:C10H11Br
MW:211.098342180252
MDL:MFCD29034263
CID:3373062
PubChem ID:13270569

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • BENZENE, 1-BROMO-2-(2-METHYL-1-PROPENYL)-
    • 1-Bromo-2-(2-methyl-1-propen-1-yl)benzene (ACI)
    • Benzene, 1-bromo-2-(2-methyl-1-propenyl)- (9CI)
    • 1-Bromo-2-(2-methylprop-1-enyl)-benzene
    • 2-Bromo-β,β-dimethylstyrene
    • 1-Bromo-2-(2-methyl-propenyl)-benzene
    • 1-bromo-2-(2-methylprop-1-en-1-yl)benzene
    • MDL: MFCD29034263
    • Inchi: 1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3
    • InChI-Schlüssel: ZJWPKCADKDSSMP-UHFFFAOYSA-N
    • Lächelt: BrC1C(/C=C(\C)/C)=CC=CC=1

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-227503-5.0g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
5.0g
$2650.0 2024-06-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0388-100mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 97%
100mg
1382.31CNY 2021-05-08
eNovation Chemicals LLC
Y1127012-100mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
100mg
$200 2024-07-28
Enamine
EN300-227503-1.0g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
1.0g
$914.0 2024-06-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0388-250mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 97%
250mg
1908.1CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413497-50mg
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95% mix TBC as stabilizer
50mg
¥1137.00 2024-04-25
eNovation Chemicals LLC
Y1127012-5g
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
5g
$2675 2025-02-20
eNovation Chemicals LLC
Y1127012-1g
1-Bromo-2-(2-methyl-propenyl)-benzene
91388-25-9 95%
1g
$665 2025-02-20
Enamine
EN300-227503-2.5g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
2.5g
$1791.0 2024-06-20
Enamine
EN300-227503-0.25g
1-bromo-2-(2-methylprop-1-en-1-yl)benzene
91388-25-9 95%
0.25g
$452.0 2024-06-20

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
1.2 0 °C; 2 h, 0 °C → rt
Referenz
Exploiting the Biginelli reaction: nitrogen-rich pyrimidine-based tercyclic α-helix mimetics
Lim, Zelong; Duggan, Peter J.; Wan, Soo San; Lessene, Guillaume; Meyer, Adam G.; et al, Tetrahedron, 2016, 72(9), 1151-1160

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 0 °C; 0 °C → rt; 15 h, rt
1.3 Solvents: Water ;  rt
Referenz
Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis
Cho, Eun Kee; Quach, Phong K.; Zhang, Yunfei; Sim, Jae Hun; Lambert, Tristan H., Chemical Science, 2022, 13(8), 2418-2422

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Polycyclic Aromatic Hydrocarbons via Iron(III)-Catalyzed Carbonyl-Olefin Metathesis
McAtee, Christopher C.; Riehl, Paul S.; Schindler, Corinna S., Journal of the American Chemical Society, 2017, 139(8), 2960-2963

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 4 - 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins
Becker, Marc R. ; Reid, Jolene P.; Rykaczewski, Katie A.; Schindler, Corinna S., ACS Catalysis, 2020, 10(7), 4387-4397

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, rt
Referenz
Catalytic Systems for Production of 1-Hexene by Selective Ethylene Trimerization
Cheredilin, D. N.; Sheloumov, A. M.; Senin, A. A.; Kozlova, G. A.; Afanas'ev, V. V.; et al, Petroleum Chemistry, 2020, 60(1), 55-68

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → 0 °C; 30 min, 0 °C
1.2 2 h, 0 °C
Referenz
Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration
Lin, Ming-Yuan; Das, Arindam; Liu, Rai-Shung, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 h, 0 °C; 1.5 h, rt
Referenz
Host-Catalyzed Cyclodehydration-Rearrangement Cascade Reaction of Unsaturated Tertiary Alcohols
Catti, Lorenzo; Poethig, Alexander; Tiefenbacher, Konrad, Advanced Synthesis & Catalysis, 2017, 359(8), 1331-1338

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Raw materials

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preparation Products

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91388-25-9)1-bromo-2-(2-methylprop-1-en-1-yl)benzene
A959901
Reinheit:99%
Menge:5g
Preis ($):2590.0